molecular formula C23H46O2 B033397 Methyl behenate CAS No. 929-77-1

Methyl behenate

Cat. No.: B033397
CAS No.: 929-77-1
M. Wt: 354.6 g/mol
InChI Key: QSQLTHHMFHEFIY-UHFFFAOYSA-N
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Description

. It is a white, waxy solid at room temperature and is commonly used in various industrial and scientific applications.

Scientific Research Applications

Methyl behenate has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl behenate is typically synthesized through the esterification of behenic acid (docosanoic acid) with methanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions . The general reaction is as follows:

C21H43COOH+CH3OHC21H43COOCH3+H2O\text{C}_{21}\text{H}_{43}\text{COOH} + \text{CH}_3\text{OH} \rightarrow \text{C}_{21}\text{H}_{43}\text{COOCH}_3 + \text{H}_2\text{O} C21​H43​COOH+CH3​OH→C21​H43​COOCH3​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale esterification reactors where behenic acid and methanol are combined in the presence of an acid catalyst. The reaction mixture is heated to promote esterification, and the resulting this compound is purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl behenate undergoes several types of chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed back to behenic acid and methanol in the presence of a strong acid or base.

    Reduction: It can be reduced to behenyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Transesterification: this compound can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Transesterification: Alcohols (e.g., ethanol) in the presence of a catalyst such as sodium methoxide.

Major Products Formed

    Hydrolysis: Behenic acid and methanol.

    Reduction: Behenyl alcohol.

    Transesterification: Various esters depending on the alcohol used.

Comparison with Similar Compounds

Methyl behenate is similar to other long-chain fatty acid esters, such as:

    Methyl stearate: An ester of stearic acid with a shorter carbon chain (C18).

    Methyl arachidate: An ester of arachidic acid with a slightly shorter carbon chain (C20).

    Methyl palmitate: An ester of palmitic acid with an even shorter carbon chain (C16).

Uniqueness

This compound’s longer carbon chain (C22) provides it with unique properties, such as higher melting point and greater hydrophobicity, making it particularly suitable for applications requiring long-lasting emollient effects .

Properties

IUPAC Name

methyl docosanoate
Source PubChem
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InChI

InChI=1S/C23H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h3-22H2,1-2H3
Source PubChem
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InChI Key

QSQLTHHMFHEFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC
Source PubChem
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Molecular Formula

C23H46O2
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DSSTOX Substance ID

DTXSID6029206
Record name Methyl behenate
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Molecular Weight

354.6 g/mol
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Physical Description

Solid; [HSDB] White powder; [MSDSonline]
Record name Behenic acid, methyl ester
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Boiling Point

224-225 °C @ 15 MM HG
Record name BEHENIC ACID, METHYL ESTER
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Solubility

INSOL IN WATER; SOL IN ALCOHOL, ETHER
Record name BEHENIC ACID, METHYL ESTER
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Vapor Pressure

0.0000013 [mmHg]
Record name Behenic acid, methyl ester
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Color/Form

NEEDLES FROM ACETONE

CAS No.

929-77-1
Record name Methyl behenate
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Record name Behenic acid, methyl ester
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Record name Docosanoic acid, methyl ester
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Record name Methyl docosanoate
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Record name METHYL BEHENATE
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Melting Point

54 °C
Record name BEHENIC ACID, METHYL ESTER
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Synthesis routes and methods

Procedure details

Behenic methyl esters are made from hydrogenated high erucic acid rapeseed oil. About 870 grams of hydrogenated high erucic acid rapeseed oil, about 174 grams of methanol, and about 12.2 grams of sodium methoxide solution (25% in methanol) are added to a spherical 3-liter glass reactor. The reactor has a heating mantle, thermometer, temperature controller, reflux condenser, variable speed agitator, vacuum take-off, and bottom outlet. The mixture is reacted at about 65° C. for approximately 1.5 hours,while refluxing the methanol. The agitation is stopped, and the glycerin isallowed to settle for about 30 minutes. The glycerin settles to the bottom of the reactor, and is removed through the bottom outlet. About 30 additional grams of methanol, and about 5.2 grams of sodium methoxide solution (25% in methanol) are added to the glass reactor, and the mixtureis reacted at about 65° C. for about 30 minutes. The agitation is stopped, the glycerin is settled for about 30 minutes, and removed throughthe bottom outlet. About 100 grams of water are added to the mixture, stirred, allowed to settle, and removed through the bottom outlet. The water-washing procedure is repeated two more times. The reflux condenser is removed, and vacuum is broken, and a fractionation column is added to the reactor. The reactor is heated to about 170°-200° C. under a vacuum of about 0.3-1.0 mm Hg. Approximately 50% of the first material to evaporate from the column is collected and discarded. The next40% (approximately) of the material to evaporate from the column is collected as product. This product is approximately 92% by weight methyl behenate.
[Compound]
Name
Behenic methyl esters
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870 g
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174 g
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sodium methoxide
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12.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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